molecular formula C21H22O3S2 B15074650 4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one CAS No. 81842-35-5

4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one

Cat. No.: B15074650
CAS No.: 81842-35-5
M. Wt: 386.5 g/mol
InChI Key: VKOOPADQSMWDIE-UHFFFAOYSA-N
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Description

4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C21H22O3S2. This compound is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a cyclohexenone ring. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between cyclohexanone and an appropriate aldehyde.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.

    Substitution: The phenylsulfanyl and phenylsulfonyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4-(phenylsulfonyl)-2-cyclohexen-1-one
  • 4-(1,7-dimethyl-6-octenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
  • 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one

Uniqueness

4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81842-35-5

Molecular Formula

C21H22O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C21H22O3S2/c22-18-12-15-21(16-13-18,26(23,24)20-10-5-2-6-11-20)14-7-17-25-19-8-3-1-4-9-19/h1-6,8-12,15H,7,13-14,16-17H2

InChI Key

VKOOPADQSMWDIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC1=O)(CCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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